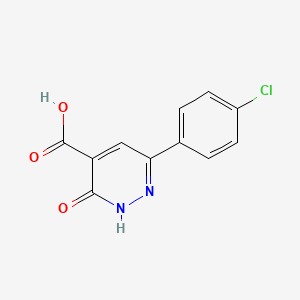

6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

CAS No.: 220287-27-4

Cat. No.: VC3095161

Molecular Formula: C11H7ClN2O3

Molecular Weight: 250.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 220287-27-4 |

|---|---|

| Molecular Formula | C11H7ClN2O3 |

| Molecular Weight | 250.64 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-6-oxo-1H-pyridazine-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H7ClN2O3/c12-7-3-1-6(2-4-7)9-5-8(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17) |

| Standard InChI Key | YXRQGNAVCNXKHA-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NNC(=O)C(=C2)C(=O)O)Cl |

| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=O)C(=C2)C(=O)O)Cl |

Introduction

Chemical Structure and Properties

6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid features a dihydropyridazine core with an oxo group at position 3, a carboxylic acid moiety at position 4, and a 4-chlorophenyl substituent at position 6. This arrangement of functional groups creates a molecule with both polar and nonpolar regions, influencing its physicochemical properties and potential interactions with biological targets.

Physical and Chemical Properties

Based on the analysis of structurally similar compounds, the following properties can be inferred for 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid:

The presence of the carboxylic acid group confers acidic properties to the molecule, enabling it to form salts with bases. The chlorine atom on the phenyl ring enhances lipophilicity compared to unsubstituted analogs, potentially affecting membrane permeability and binding to hydrophobic pockets in biological targets.

Structure-Property Relationships

The compound's structural features contribute significantly to its potential interactions with biological systems:

| Structural Feature | Position | Functional Significance |

|---|---|---|

| Dihydropyridazine ring | Core structure | Scaffold for biological recognition, contributes to molecular planarity |

| Oxo group | 3-position | Hydrogen bond acceptor, contributes to electronic distribution |

| Carboxylic acid | 4-position | Ionizable group, hydrogen bond donor/acceptor, potential for salt formation |

| 4-Chlorophenyl | 6-position | Enhances lipophilicity, potential π-π interactions, electronic effects |

The combination of these structural elements creates a compound with multiple potential pharmacophoric points that could interact with various biological targets, particularly proteins with hydrophobic binding pockets capable of accommodating the chlorophenyl moiety.

Synthetic Methodologies

Although the search results don't provide a direct synthesis method specifically for 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, valuable insights can be drawn from the synthesis of structurally similar pyridazinone derivatives.

General Synthetic Approaches

The synthesis of pyridazin-3-one derivatives typically involves condensation reactions between suitable precursors. Based on the research described in the search results, a common approach involves the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds such as p-nitrophenylacetic acid or cyanoacetic acid in acetic anhydride .

This synthetic strategy appears to be versatile and applicable to the preparation of various pyridazin-3-one derivatives with different substitution patterns, suggesting its potential utility for synthesizing 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.

Detailed Synthetic Procedure

Drawing from the methods described in the literature, a potential synthetic route for 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid might involve:

-

Preparation of a 3-oxo-2-arylhydrazonopropanal intermediate containing a 4-chlorophenyl group

-

Reaction of this intermediate with an appropriate active methylene compound (such as cyanoacetic acid) in acetic anhydride

-

Heating under reflux conditions for approximately 1 hour

-

Cooling, filtration, and purification of the product by recrystallization

This approach is supported by the procedure described for similar compounds: "Independent mixtures of 1a–l (5 mmol), p-nitrophenylacetic acid 2a or cyanoacetic acid 2b (5 mmol), in acetic anhydride (10 mL) were stirred at reflux for 1 h. The mixtures were cooled to room temperature. The formed solids were collected by filtration washed by EtOH and recrystallized from the appropriate solvent."

Reaction Mechanism

The formation of pyridazin-3-one derivatives follows a mechanism that can be applied to our target compound. According to the literature, the mechanism "involves a condensation reaction between the two substrates to generate the alkylidene intermediate, which then undergoes cyclization via elimination of another water molecule to afford smoothly the pyridazin-3-ones."

This stepwise process provides a rational approach to the synthesis of 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, with the specific substituents determined by the choice of starting materials.

Anti-inflammatory Activity

Search results indicate that related heterocyclic compounds demonstrate anti-inflammatory properties. According to one report, "Jones et al. (2024) investigated the anti-inflammatory effects of pyrazole derivatives in a murine model of arthritis. The study found that certain derivatives exhibited significant reductions in inflammatory markers."

By structural analogy, 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid might exhibit similar anti-inflammatory activities, potentially through the following mechanisms:

Antioxidant Capabilities

The structural features of 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid suggest potential antioxidant properties. Related compounds have demonstrated "significant reduction in reactive oxygen species (ROS) levels, indicating potential benefits in oxidative stress-related conditions."

The N-H group of the dihydropyridazine ring and the carboxylic acid moiety could contribute to free radical scavenging activities through hydrogen atom donation or electron transfer mechanisms.

| Antioxidant Parameter | Potential Effect | Structural Basis |

|---|---|---|

| ROS Scavenging | Neutralization of free radicals | N-H and COOH groups as hydrogen donors |

| Metal Chelation | Prevention of metal-catalyzed oxidation | Carboxylic acid and adjacent carbonyl group |

| Lipid Peroxidation Inhibition | Cell membrane protection | Balanced hydrophilic/lipophilic properties |

Research Applications

The unique structural features and potential biological activities of 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid suggest numerous research applications across different scientific disciplines.

Medicinal Chemistry Applications

6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid represents a potentially valuable scaffold for medicinal chemistry research, particularly in the development of novel therapeutic agents. The compound's structure allows for various modifications to optimize biological activities and pharmacokinetic properties.

| Research Area | Potential Application | Scientific Rationale |

|---|---|---|

| Drug Discovery | Lead compound for therapeutic development | Multiple pharmacophoric points for target binding |

| Anti-infective Research | Development of novel antimicrobial agents | Demonstrated activity of similar compounds against microorganisms |

| Anti-inflammatory Drug Development | Novel non-steroidal anti-inflammatory drugs | Structural features suggesting COX inhibition potential |

Structure-Activity Relationship Studies

The well-defined structure of 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid makes it an excellent candidate for structure-activity relationship (SAR) studies. Systematic modifications of different positions of the molecule could provide valuable insights into the structural requirements for specific biological activities.

| Modification Site | Potential Effect | Research Significance |

|---|---|---|

| Chlorophenyl group | Altered lipophilicity and binding affinity | Determination of optimal halogen positioning |

| Carboxylic acid moiety | Modified solubility and pharmacokinetic profile | Balancing activity with bioavailability |

| Pyridazine N-H position | Changed hydrogen bonding capabilities | Understanding role in target recognition |

These SAR studies could guide the rational design of new derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Synthetic Building Block Applications

According to the research findings, pyridazin-3-one derivatives can serve as versatile synthetic intermediates. For example, "The 6-acetyl-3-oxopyridazine derivative was reacted with DMF-DMA to afford the corresponding enaminone derivative, which reacts with a variety of aminoazoles to afford the corresponding azolo[1,5-a]pyrimidine derivatives."

By analogy, 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid could potentially serve as a valuable building block for the synthesis of more complex heterocyclic systems with diverse applications.

| Synthetic Application | Chemical Basis | Potential Products |

|---|---|---|

| Carboxylic acid functionalization | Reactions of COOH group | Esters, amides, reduced derivatives |

| N-2 position modification | N-H as nucleophile | N-substituted derivatives, fused heterocycles |

| Ring transformation reactions | Pyridazinone core as substrate | Expanded or contracted ring systems |

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, a comparative analysis with structurally related compounds provides valuable context.

Comparison with 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid

3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid, mentioned in search result , differs from our compound of interest only in the absence of the chloro substituent on the phenyl ring.

The presence of the chloro substituent in our compound of interest likely confers enhanced lipophilicity, potentially improving membrane permeability while also introducing electronic effects that might influence binding to biological targets.

Comparison with 6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

The compound described in search result contains an additional 1-methyl-1H-pyrazol-4-yl group at the 2-position compared to our target compound.

| Feature | 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | 6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | Functional Significance |

|---|---|---|---|

| N-2 Substituent | Hydrogen (N-H) | 1-methyl-1H-pyrazol-4-yl | Additional binding interactions, modified hydrogen bonding capacity |

| Molecular Weight | Lower (~250-260 g/mol) | Higher (~330.72 g/mol) | Different pharmacokinetic properties |

| Molecular Volume | Smaller | Larger | Different steric requirements for target binding |

| Hydrogen bonding capacity | Donor at N-2 position | No donor at N-2 position | Different interaction profile with biological targets |

The additional pyrazole substituent in the related compound would likely significantly alter the biological activity profile by introducing new potential binding interactions while removing the N-H hydrogen bond donor capability at position 2.

Comparison with Pyridazin-3-one Derivatives from Literature

Search result describes several pyridazin-3-one derivatives with various substitution patterns. Comparing these with our compound of interest provides further insights:

The variations in substitution patterns among these compounds would likely result in significantly different biological activity profiles, despite sharing the common pyridazin-3-one core structure.

Future Research Directions

Based on the structural features of 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid and the information available about related compounds, several promising research directions can be identified.

Advanced Synthetic Methodologies

The development of improved synthetic methods for 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid represents an important research direction. Building on the procedures outlined in the literature, several approaches could be explored:

| Synthetic Approach | Potential Advantages | Technical Considerations |

|---|---|---|

| Microwave-assisted synthesis | Reduced reaction time, higher yields, cleaner reactions | Optimization of power and temperature parameters |

| Flow chemistry methods | Scalability, improved heat transfer, continuous processing | Development of suitable solvent systems and flow rates |

| Green chemistry approaches | Reduced environmental impact, sustainable processes | Selection of eco-friendly reagents and conditions |

| Catalytic methodologies | Lower energy requirements, improved selectivity | Identification of effective catalysts for cyclization steps |

These advanced methodologies could address current synthetic challenges and provide more efficient access to 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid and its derivatives.

Comprehensive Biological Evaluation

A systematic investigation of the biological activities of 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid would provide valuable insights into its potential therapeutic applications. Based on the activities reported for structurally related compounds, the following evaluations would be particularly relevant:

| Biological Activity | Testing Methodology | Expected Outcomes |

|---|---|---|

| Antimicrobial activity | Minimum inhibitory concentration assays against diverse microbial strains | Determination of antimicrobial spectrum and potency |

| Anti-inflammatory effects | COX inhibition assays, cytokine production assays, in vivo inflammation models | Quantification of anti-inflammatory potential |

| Antioxidant properties | DPPH, ABTS, and ORAC assays, cellular ROS detection | Evaluation of free radical scavenging capacity |

| Cytotoxicity and selectivity | MTT assays on normal and cancer cell lines | Assessment of safety profile and potential anticancer activity |

The results of these studies would provide a comprehensive biological profile of the compound, guiding further development efforts.

Structural Optimization Through Medicinal Chemistry

Structure-based design approaches could be employed to optimize the properties of 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, potentially leading to derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles.

| Modification Strategy | Target Property | Scientific Rationale |

|---|---|---|

| Carboxylic acid bioisosteres | Improved membrane permeability | Reduction of ionization at physiological pH while maintaining binding interactions |

| Halogen scanning | Optimized binding affinity | Systematic exploration of fluorine, chlorine, bromine substitutions for electronic effects |

| N-2 functionalization | Enhanced target selectivity | Introduction of diverse substituents to probe binding pocket requirements |

| Ring fusion approaches | Conformational restriction | Stabilization of bioactive conformations for improved target binding |

These medicinal chemistry efforts could lead to the development of optimized derivatives with improved drug-like properties and enhanced biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume